molecular formula C19H20N2O6 B554546 (S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid CAS No. 65621-26-3

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No. B554546
CAS RN: 65621-26-3
M. Wt: 372.4 g/mol
InChI Key: YTQKWTMXEWAKAJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid” is a complex organic compound. It contains a propanoic acid moiety, which is a carboxylic acid with a three-carbon chain. The presence of the “benzyloxy” and “carbonyl” groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid group (-COOH) and the benzyloxy group (benzyl-O-) would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation . The benzyloxy group may also participate in reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .

Scientific Research Applications

  • Synthesis of Sequence-Defined Peptoids
    • Field : Organic Chemistry
    • Application : This compound can be used as a building block in the synthesis of sequence-defined peptoids . Peptoids are a class of peptidomimetics whose side chains are appended to the nitrogen atom of the peptide backbone, rather than to the α-carbons (as they are in amino acids).
    • Method : The synthesis involves an iterative Ugi reaction, a four-component reaction that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single pot to form a bis-amide .
    • Results : The method allows for the synthesis of peptoids with side-chain and backbone diversity .
  • Synthesis of Fluorinated Compounds

    • Field : Organic Chemistry
    • Application : This compound can be used to synthesize fluorinated compounds, such as "(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid" . Fluorinated compounds have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties of fluorine.
    • Method : The synthesis likely involves the introduction of a fluorine atom or a fluorinated group to the compound . The exact method would depend on the specific fluorinated compound being synthesized.
    • Results : The result is a fluorinated compound that could have different properties and potential applications compared to the original compound .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : This compound can be used to synthesize indole derivatives, such as "(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid" . Indole derivatives are important in medicinal chemistry due to their wide range of biological activities.
    • Method : The synthesis likely involves the introduction of an indole group to the compound . The exact method would depend on the specific indole derivative being synthesized.
    • Results : The result is an indole derivative that could have different properties and potential applications compared to the original compound .
  • Synthesis of Fluorinated Compounds

    • Field : Organic Chemistry
    • Application : This compound can be used to synthesize fluorinated compounds, such as "(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid" . Fluorinated compounds have a wide range of applications in pharmaceuticals and agrochemicals due to the unique properties of fluorine.
    • Method : The synthesis likely involves the introduction of a fluorine atom or a fluorinated group to the compound . The exact method would depend on the specific fluorinated compound being synthesized.
    • Results : The result is a fluorinated compound that could have different properties and potential applications compared to the original compound .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : This compound can be used to synthesize indole derivatives, such as "(S)-2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid" . Indole derivatives are important in medicinal chemistry due to their wide range of biological activities.
    • Method : The synthesis likely involves the introduction of an indole group to the compound . The exact method would depend on the specific indole derivative being synthesized.
    • Results : The result is an indole derivative that could have different properties and potential applications compared to the original compound .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and the nature of its breakdown products .

properties

IUPAC Name

(2S)-2,3-bis(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(23)16(21-19(25)27-13-15-9-5-2-6-10-15)11-20-18(24)26-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,24)(H,21,25)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQKWTMXEWAKAJ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,3-Bis(((benzyloxy)carbonyl)amino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.